Product packaging for (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol(Cat. No.:)

(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol

Cat. No.: B11921881
M. Wt: 149.15 g/mol
InChI Key: LPEUAUBWGWDKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol (CAS 1206974-35-7) is a pyrazolopyridine derivative with the molecular formula C 7 H 7 N 3 O and a molecular weight of 149.15 g/mol . This chemical scaffold is recognized in medicinal chemistry for its role as a key intermediate in the synthesis of biologically active compounds . The 1H-pyrazolo[4,3-c]pyridine core is of significant research interest due to its structural similarity to purine bases, making it a valuable scaffold in drug discovery . Specifically, this chemical framework has been utilized in the design and development of potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK) . The ERK/MAPK signaling pathway is a critical regulator of cell processes and is activated in a substantial proportion of human cancers. Inhibitors based on this scaffold, such as 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea derivatives, have been investigated for their potential to cause tumor regression, particularly in BRAF-mutant models, representing a promising approach for addressing resistance to upstream pathway inhibitors . This product is intended for research and development applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B11921881 (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1H-pyrazolo[4,3-c]pyridin-6-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-4-6-1-7-5(2-8-6)3-9-10-7/h1-3,11H,4H2,(H,9,10)

InChI Key

LPEUAUBWGWDKKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=C1NN=C2)CO

Origin of Product

United States

Synthetic Methodologies for 1h Pyrazolo 4,3 C Pyridin 6 Yl Methanol and Its Precursors

Retrosynthetic Analysis of the (1H-Pyrazolo[4,3-c]pyridine) System

A retrosynthetic approach to the (1H-Pyrazolo[4,3-c]pyridine) system reveals several key bond disconnections that lead to logical starting materials. The primary strategies involve either constructing the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or, conversely, forming the pyrazole ring from a functionalized pyridine derivative.

A common disconnection breaks the pyridine ring, suggesting precursors such as functionalized pyrazoles that can undergo cyclization. advancechemjournal.com For instance, a 4-aminopyrazole-5-carbaldehyde derivative could serve as a key intermediate, which upon reaction with a suitable C2 or C1 synthon, would form the pyridine ring. nih.gov Another retrosynthetic pathway involves the disconnection of the pyrazole ring from a pyridine precursor. nih.gov This approach would typically start with a substituted pyridine and utilize reactions to build the five-membered pyrazole ring.

Classical and Established Synthetic Routes to Pyrazolo[4,3-c]pyridines

Historically, the synthesis of pyrazolopyridine scaffolds has relied on classical condensation and cyclization reactions. These methods, while effective, often require harsh reaction conditions.

The formation of the pyrazolo[4,3-c]pyridine ring system can be achieved through the cyclization of appropriately substituted pyrazole precursors. One established method involves the reaction of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents. nih.gov The regioselectivity of this reaction is dependent on the nature of the substituents on the dicarbonyl compound. nih.gov For instance, the reaction of 5-aminopyrazole with a nonsymmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers. nih.gov

Another approach utilizes the cyclocondensation of 4-aminopyrazole-5-carbaldehydes. nih.gov These intermediates, which can be unstable, are often used in their N-protected forms to facilitate the cyclization process to form the pyridine ring. nih.gov

An alternative to building the pyridine ring is the annelation of a pyrazole ring onto a pre-existing pyridine core. While less common, this strategy has been successfully employed. nih.gov One such method involves the reaction of a functionalized pyridine, such as a 2-chloro-3-nitropyridine, which undergoes a sequence of reactions including nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction to construct the pyrazole ring. nih.gov

The construction of the pyridine ring onto a pyrazole scaffold is a more frequently utilized strategy. nih.govnih.gov This typically involves a 3-aminopyrazole (B16455) derivative reacting as a nucleophile with a 1,3-dielectrophilic species to form the six-membered pyridine ring. nih.gov A variety of electrophilic partners can be used, including α,β-unsaturated ketones and 1,3-dicarbonyl compounds. nih.gov The reaction often proceeds through a Michael addition followed by cyclization and subsequent aromatization to yield the pyrazolopyridine core. nih.gov

Advanced Synthetic Approaches to (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol and Derivatives

Modern synthetic organic chemistry has introduced powerful tools for the construction and functionalization of heterocyclic systems, with palladium-catalyzed cross-coupling reactions being at the forefront.

Palladium-catalyzed cross-coupling reactions have become indispensable in the synthesis of complex molecules, including pyrazolopyridines. libretexts.orgnobelprize.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. libretexts.orgnobelprize.org

In the context of pyrazolo[4,3-c]pyridine synthesis, palladium-catalyzed reactions can be employed for the construction of the core scaffold itself or for the introduction of substituents at various positions. nih.govnih.govrsc.org For instance, a Suzuki-Miyaura coupling can be used to introduce an aryl or heteroaryl group at a specific position of the pyrazolopyridine ring. rsc.orgworktribe.com Similarly, Buchwald-Hartwig amination is a powerful tool for installing amino groups. rsc.orgworktribe.com

A notable strategy involves the synthesis of a halogenated pyrazolo[3,4-c]pyridine intermediate, which can then be subjected to various palladium-catalyzed cross-coupling reactions to introduce diverse functionalities. rsc.orgworktribe.com For example, a 5-halo-1H-pyrazolo[3,4-c]pyridine can undergo Suzuki-Miyaura coupling at C-3, Buchwald-Hartwig amination at C-5, and Negishi cross-coupling at C-7 after selective metalation. rsc.orgworktribe.com The synthesis of the target molecule, this compound, could be envisioned through the reduction of a corresponding aldehyde or carboxylic acid derivative, which in turn could be introduced via a palladium-catalyzed carbonylation reaction or by formylation of a lithiated intermediate.

Reaction Type Precursors Reagents and Conditions Product
Cyclization5-Aminopyrazole, 1,3-Dicarbonyl CompoundAcid or base catalyst, heatPyrazolo[4,3-c]pyridine
Annelation2-Chloro-3-nitropyridine, Acetoacetic EsterBase, Diazonium salt (Japp-Klingemann)Pyrazolo[4,3-c]pyridine
Suzuki-Miyaura CouplingHalogenated Pyrazolo[4,3-c]pyridine, Boronic AcidPalladium catalyst, baseSubstituted Pyrazolo[4,3-c]pyridine
Buchwald-Hartwig AminationHalogenated Pyrazolo[4,3-c]pyridine, AminePalladium catalyst, baseAminated Pyrazolo[4,3-c]pyridine

Multicomponent Reaction Strategies for Pyrazolo[4,3-c]pyridine Synthesis

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic systems, as they allow for the formation of several bonds in a single operation from three or more starting materials. ijcrt.org This approach is particularly valuable for constructing the pyrazolo[4,3-c]pyridine core.

The versatility of this MCR allows for the introduction of diverse substituents at the C6 position of the pyrazolo[4,3-c]pyridine ring, dictated by the choice of the terminal alkyne starting material. beilstein-journals.org

Table 1: Multicomponent Synthesis of 6-Substituted Pyrazolo[4,3-c]pyridines

Precursor 1 Precursor 2 Precursor 3 Conditions Product Ref

Functionalization of the Pyrazolo[4,3-c]pyridine Core

Functionalization of the pyrazolo[4,3-c]pyridine scaffold can be achieved either by building the desired functionality into the ring during its synthesis or by modifying the pre-formed heterocyclic system.

As discussed in the multicomponent strategy, the C6 position can be readily functionalized by selecting an appropriate terminal alkyne. beilstein-journals.org Beyond this, further transformations of the core structure are possible. For instance, oximes derived from intermediate 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehydes can be subjected to a silver triflate-catalyzed cyclization to yield the corresponding 1H-pyrazolo[4,3-c]pyridine 5-oxides. beilstein-journals.org This introduces a functional group on the pyrazole nitrogen (N5), which can be a site for further chemical manipulation.

Another strategic approach involves the functionalization of pyrazole precursors prior to the annulation of the pyridine ring. For example, synthetic routes to complex fused systems like pyrazolo-benzothiadiazocines begin with a 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. researchgate.netresearchgate.net This precursor undergoes a series of transformations including reduction of the nitro group to an amine and alkylation at the amide nitrogen before the final cyclization step. researchgate.netresearchgate.net Such precursor functionalization demonstrates a powerful method for installing desired chemical handles that are carried through to the final heterocyclic product.

Introduction and Transformation of the 6-Hydroxymethyl Moiety

The synthesis of the specific target compound, this compound, hinges on the introduction of a hydroxymethyl (-CH₂OH) group at the C6 position. While direct, one-step syntheses are not prominently documented, a logical and established chemical pathway involves the reduction of a corresponding carboxylic acid or ester at the C6 position.

The key precursor for this transformation is 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, a known compound. chemicalbook.com The synthesis of the target alcohol can be achieved via the chemical reduction of this carboxylic acid. Standard reducing agents capable of converting carboxylic acids to primary alcohols, such as lithium aluminum hydride (LiAlH₄) or a borane-tetrahydrofuran (B86392) complex (BH₃·THF), would be suitable for this transformation.

The proposed synthetic sequence is outlined below:

Step 1: Synthesis of the Carboxylic Acid Precursor. The formation of 1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid. This could potentially be achieved using the multicomponent reaction described previously beilstein-journals.org, employing an alkyne that bears a protected carboxyl group.

Step 2: Reduction to the Alcohol. The reduction of the carboxyl group at C6 to a hydroxymethyl group. This is a standard transformation in organic synthesis.

Table 2: Proposed Transformation for 6-Hydroxymethyl Moiety Introduction

Starting Material Reagent Product Transformation

This two-step approach, starting from the C6-carboxylic acid, represents a reliable method for accessing the desired this compound.

Stereoselective Synthesis and Chiral Induction in (1H-Pyrazolo[4,3-c]pyridine) Systems

The core 1H-pyrazolo[4,3-c]pyridine ring system is an aromatic, planar, and therefore achiral molecule. The introduction of chirality into these systems is dependent on the incorporation of stereocenters within the substituents attached to the ring.

Stereoselective synthesis in this context can be approached by utilizing chiral starting materials. For example, in the multicomponent synthesis of 6-substituted pyrazolo[4,3-c]pyridines, if a chiral terminal alkyne is used, the resulting C6-substituent on the final product will contain a chiral center. beilstein-journals.org The reaction conditions would need to be sufficiently mild to ensure that the existing stereocenter is not racemized during the synthesis.

While the use of chiral precursors is a straightforward method for introducing stereocenters, there is limited specific literature describing the use of asymmetric catalysis for the de novo stereoselective synthesis of the pyrazolo[4,3-c]pyridine core or its direct asymmetric functionalization. Such strategies would likely involve chiral catalysts to control the facial selectivity of an addition to a prochiral precursor, but this remains an area for further research and development within this specific heterocyclic family.

Efficient and Atom-Economical Synthetic Pathways

Efficiency and atom economy are central tenets of modern green chemistry, aiming to maximize the incorporation of atoms from starting materials into the final product while minimizing waste. ijcrt.org Multicomponent reactions (MCRs) are prime examples of atom-economical processes. ijcrt.org

The one-pot, microwave-assisted multicomponent synthesis of 6-substituted pyrazolo[4,3-c]pyridines is a highly efficient and atom-economical pathway. beilstein-journals.org By combining multiple transformations into a single operation, this method avoids the need for isolation and purification of intermediates, which reduces solvent usage, energy consumption, and chemical waste. ijcrt.org The use of microwave irradiation can further enhance efficiency by significantly shortening reaction times. beilstein-journals.org

Such strategies offer considerable advantages over traditional linear, multi-step syntheses. The development of catalytic, one-pot procedures, particularly those that proceed under mild conditions, represents a significant advance in the sustainable synthesis of the pyrazolo[4,3-c]pyridine scaffold and its derivatives. ijcrt.org The pursuit of methods that utilize ultrasound irradiation or environmentally benign catalysts and solvents further contributes to the development of efficient and sustainable synthetic pathways. ijprajournal.com

Chemical Reactivity and Derivatization Strategies for 1h Pyrazolo 4,3 C Pyridin 6 Yl Methanol

Transformations of the Methanol (B129727) Moiety at the C-6 Position

The primary alcohol functional group at the C-6 position is a key site for derivatization, allowing for a wide range of chemical transformations.

The primary alcohol of (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions.

Aldehyde Formation : Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly employed for the oxidation of heterocyclic methanols to their respective aldehydes. These reactions are typically performed in chlorinated solvents like dichloromethane (DCM) at or below room temperature to prevent over-oxidation. The resulting (1H-Pyrazolo[4,3-c]pyridin-6-yl)carbaldehyde is a valuable intermediate for further modifications, such as reductive amination or Wittig reactions.

Carboxylic Acid Formation : Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄). The resulting 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid can then be used in amide coupling reactions or other transformations characteristic of carboxylic acids.

Target ProductTypical ReagentsGeneral Conditions
(1H-Pyrazolo[4,3-c]pyridin-6-yl)carbaldehydeMnO₂, PCC, DMPInert solvent (e.g., DCM), room temperature
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acidKMnO₄, Jones ReagentAqueous or acidic media, heating may be required

The hydroxyl group of the methanol moiety can act as a nucleophile or be converted into a good leaving group to facilitate nucleophilic substitution.

Ester Formation : Esterification can be readily achieved by reacting the alcohol with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. Alternatively, classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed. These methods allow for the introduction of a wide variety of ester functionalities.

Ether Formation : Synthesis of ether derivatives is commonly achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This method is effective for introducing small alkyl or benzyl (B1604629) groups. Research on related pyridyl methanols has demonstrated successful ether synthesis through this pathway nih.gov. For instance, pyridyl methanols can be converted to key intermediates via treatment with thionyl chloride, which are then reacted with other nucleophiles to form ether linkages nih.gov.

Reactivity of the Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms, N-1 and N-2, which are important sites for functionalization through reactions like alkylation and acylation.

N-Alkylation : The NH proton of the pyrazole ring is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃, NaHMDS), generating a pyrazolide anion. This anion can then react with various electrophiles, such as alkyl halides or tosylates, to yield N-alkylated products acs.org. The reaction conditions can be tailored to control the outcome and yield of the desired N-substituted isomer.

N-Acylation/Sulfonylation : Similar to alkylation, acylation occurs following deprotonation of the pyrazole nitrogen. The resulting anion readily reacts with acyl chlorides or anhydrides. This reaction is often used to install protecting groups or to introduce functionalities that can modulate the electronic properties of the ring system. For the closely related pyrazolo[3,4-c]pyridine scaffold, mesylation has been shown to selectively afford the N-1 protected product rsc.org.

A significant challenge in the functionalization of the pyrazole ring is controlling the regioselectivity of substitution at the N-1 versus the N-2 position, which results in two different constitutional isomers.

The outcome of N-substitution is influenced by several factors:

Steric Hindrance : Bulky substituents on the pyrazole or pyridine (B92270) ring, or the use of bulky electrophiles, may favor substitution at the less sterically hindered nitrogen atom.

Electronic Effects : The electronic nature of substituents on the heterocyclic system can influence the relative nucleophilicity of the two nitrogen atoms.

Reaction Conditions : The choice of base, solvent, and temperature can dramatically alter the ratio of N-1 to N-2 products. For instance, in studies on pyrazolo[3,4-d]pyrimidines, alkylation in THF favored the N-2 product, while reactions in DMSO favored the N-1 isomer acs.org. This is attributed to the different types of ion pairs (tight ion pairs vs. solvent-separated ion pairs) that form in different solvents acs.org.

Thermodynamic vs. Kinetic Control : The N-1 substituted isomer is often the thermodynamically more stable product, while the N-2 isomer may be formed faster as the kinetic product. It is sometimes possible to isomerize the kinetic product to the thermodynamic one with heat or acid/base catalysis. For pyrazolo[3,4-c]pyridines, selective functionalization of either N-1 or N-2 has been achieved by carefully choosing reaction conditions and protecting groups rsc.org.

FactorInfluence on Regioselectivity (N-1 vs. N-2)Reference Example
SolventTHF can favor N-2, while DMSO can favor N-1 substitution.Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine acs.org
Protecting GroupsChoice of protecting group (e.g., Ms vs. THP) can direct subsequent functionalization to a specific nitrogen.Selective protection of 5-halo-1H-pyrazolo[3,4-c]pyridines rsc.org
ThermodynamicsThe 1H-tautomer (N-1 substituted) is generally the more stable isomer.General observation in indazole and pyrazolopyridine chemistry rsc.org

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring of the pyrazolo[4,3-c]pyridine system is electron-deficient, which dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution : The pyridine ring is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. Reactions like nitration, halogenation, or Friedel-Crafts acylation are generally difficult and require harsh conditions youtube.com. Furthermore, under the acidic conditions often used for these reactions, the pyridine nitrogen becomes protonated, further deactivating the ring. In fused systems like pyrazolopyridines, electrophilic attack preferentially occurs on the more electron-rich pyrazole ring rather than the pyridine ring mdpi.comdocumentsdelivered.com. Direct electrophilic substitution on the pyridine portion of the this compound is therefore unlikely. Alternative strategies, such as directed ortho-metalation, are often required to functionalize specific positions on the pyridine ring rsc.org.

Nucleophilic Aromatic Substitution (SNAr) : In contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution, particularly if a good leaving group (such as a halide) is present at a position activated by the ring nitrogen (ortho or para). For the pyrazolo[4,3-c]pyridine skeleton, the positions analogous to ortho and para are C-7 and C-4. If a precursor like 6-chloro-(1H-Pyrazolo[4,3-c]pyridin-yl)methanol were available, it would be susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiolates) at the C-6 position. The reaction proceeds via an addition-elimination mechanism, forming a stable Meisenheimer-type intermediate stackexchange.comyoutube.com. Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, have been successfully applied to halo-pyrazolo[3,4-c]pyridines to form C-N bonds at the pyridine ring, demonstrating the viability of nucleophilic substitution pathways on this scaffold rsc.org.

Modification of the Pyrazole Ring System

The pyrazole ring within the this compound scaffold offers several sites for chemical modification, enabling the synthesis of diverse analogs for various research applications, particularly in medicinal chemistry. The primary sites for derivatization on the pyrazole moiety are the N-1 nitrogen atom and the C-3 carbon atom.

Key modifications include N-alkylation and N-arylation at the N-1 position. These reactions are fundamental for exploring the structure-activity relationships (SAR) of pyrazolo[4,3-c]pyridine derivatives. For instance, N-alkylation reactions have been employed to introduce various alkylamino substituents onto the N-1 atom of the pyrazolo[4,3-c]pyridine core. acs.org This is often achieved by reacting the N-1 tosylate of the parent heterocycle with appropriate aliphatic amines or heterocyclic bases. acs.org Similarly, N-arylation can be accomplished using copper-catalyzed methods, such as those developed by Cristau and Taillefer, reacting the pyrazole with bromopyridines or other aryl halides. pasteur.fr These reactions typically yield the N-1 substituted isomer as the major product. pasteur.fr

Functionalization at the C-3 position is another critical strategy for derivatization. While direct C-H functionalization can be challenging, tandem borylation and Suzuki–Miyaura cross-coupling reactions represent a powerful method for introducing aryl or heteroaryl substituents at this position. rsc.orgresearchgate.net This two-step process involves an initial iridium-catalyzed C-H borylation at the C-3 position, followed by a palladium-catalyzed Suzuki-Miyaura coupling with an appropriate aryl halide. rsc.orgresearchgate.net Halogenation at the C-3 position can also be achieved, providing a handle for further cross-coupling reactions. Methodologies developed for related N-heterocycles, such as the use of hypervalent iodine(III) reagents with potassium halide salts, could potentially be adapted for the regioselective halogenation of the pyrazolo[4,3-c]pyridine core. rsc.org

These modifications to the pyrazole ring are instrumental in tuning the electronic and steric properties of the molecule, which can significantly impact its biological activity and pharmacokinetic profile.

Table 1: Examples of Pyrazole Ring Modification Reactions on the Pyrazolo[c]pyridine Scaffold

Position Reaction Type Reagents/Conditions Resulting Functional Group
N-1 N-Alkylation Alkyl halide, Base (e.g., NaH) N-Alkyl
N-1 N-Arylation Aryl halide, Copper catalyst N-Aryl
C-3 C-H Borylation [Ir(COD)OMe]₂, dtbpy, B₂pin₂ Boronate Ester
C-3 Suzuki-Miyaura Coupling Aryl halide, Pd catalyst, Base Aryl/Heteroaryl
C-3 Halogenation N-Halosuccinimide (NCS, NBS) Halogen (Cl, Br)

Condensation Reactions and Formation of Fused Systems

The pyrazolo[4,3-c]pyridine nucleus can serve as a foundational scaffold for the construction of more complex, polycyclic heterocyclic systems through condensation and cyclization reactions. These strategies involve leveraging the inherent reactivity of the pyrazole and pyridine rings to annulate additional rings, thereby expanding the structural diversity and chemical space of the resulting molecules.

One common approach involves intramolecular cyclization of a suitably functionalized pyrazolo[4,3-c]pyridine derivative. For example, if a precursor bearing reactive groups on both the pyrazole and pyridine portions of the molecule is synthesized, a subsequent cyclization step can forge a new ring. A strategy analogous to the synthesis of pyrazolo[1,5-d] acs.orgresearchgate.netnih.govtriazin-7(6H)-ones could be envisioned, where a pyrazole derivative with a hydrazine carboxylate side chain undergoes intramolecular cyclization upon heating with a nucleophile like sodium azide. mdpi.com Adapting this to the pyrazolo[4,3-c]pyridine system would require installing appropriate functionalities, such as a reactive ester or aldehyde on the pyrazole ring and a nucleophilic group on the pyridine ring (or vice versa), which could then condense to form a fused system.

Another potential pathway is through multi-component reactions where the pyrazolo[4,3-c]pyridine core acts as one of the components. For instance, the synthesis of pyrazolo[3,4-b]pyridines has been achieved through a one-pot, three-component reaction between 5-aminopyrazoles, β-ketonitriles, and aldehydes. chim.it A similar logic could be applied by using a functionalized this compound derivative, such as an amino-substituted analog, as the starting heterocycle in a condensation reaction with a 1,3-bielectrophilic partner to construct an additional fused ring. mdpi.comnih.gov

The formation of the pyrazolo[4,3-c]pyridine core itself often involves a key cyclization step, which provides insight into its potential for further annulation reactions. Syntheses have been developed via the cyclization of pyridine N-oxide tosylhydrazones, which proceed under mild conditions. nih.gov This inherent reactivity towards ring formation can be exploited by designing derivatives of this compound that can undergo subsequent cyclocondensation reactions to yield novel, fused heterocyclic structures. For example, a derivative with an amino group at C-3 and a carbonyl precursor at C-4 could undergo an intramolecular condensation to form a pyridazino[4',3':3,4]pyrazolo[5,1-c]pyridine system.

Development of Library Synthesis Approaches for Pyrazolo[4,3-c]pyridine Analogs

The development of synthetic libraries for pyrazolo[4,3-c]pyridine analogs is crucial for systematic biological screening and drug discovery efforts, such as fragment-based drug discovery (FBDD). rsc.orgresearchgate.net Library synthesis relies on robust and versatile chemical reactions that allow for the introduction of diverse substituents at multiple positions on the core scaffold in a combinatorial fashion.

A key strategy for library generation is based on vectorial functionalization, where different positions on the pyrazolo[4,3-c]pyridine core are selectively and sequentially modified. rsc.orgresearchgate.net This approach allows for the systematic exploration of chemical space around the scaffold. For the this compound core, a library synthesis could begin with the functionalization of the pyrazole ring, as described in section 3.4.

For example, a common intermediate, such as a halogenated pyrazolo[4,3-c]pyridine, can be used as a branching point for diversification. One branch of the library could be generated through N-1 alkylation or arylation reactions. Another dimension of diversity can be introduced at the C-3 position via Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. rsc.org Further diversification can be achieved by modifying the pyridine ring, for example, through Buchwald-Hartwig amination at a halogenated C-4 or C-7 position. rsc.orgresearchgate.net

Late-stage functionalization is a particularly powerful concept in library synthesis, as it allows for the introduction of chemical diversity in the final steps of a synthetic sequence. This minimizes the need to synthesize each analog from scratch and allows for the rapid generation of a large number of compounds. By combining selective protection-deprotection sequences with a suite of reliable reactions (e.g., N-alkylation, Suzuki coupling, amination), a diverse library of pyrazolo[4,3-c]pyridine analogs can be efficiently constructed from a common precursor. rsc.org This systematic approach enables the exploration of structure-activity relationships and the optimization of lead compounds.

Table 2: Illustrative Scheme for Vectorial Library Synthesis of Pyrazolo[4,3-c]pyridine Analogs

Scaffold Position Vector 1: Reagents Vector 2: Reagents Vector 3: Reagents
N-1 R¹-X (Alkyl/Aryl Halide) + Base R²-X (Alkyl/Aryl Halide) + Base R³-X (Alkyl/Aryl Halide) + Base
C-3 R⁴-B(OH)₂ + Pd Catalyst R⁵-B(OH)₂ + Pd Catalyst R⁶-B(OH)₂ + Pd Catalyst
C-4/C-7 R⁷-NH₂ + Pd Catalyst R⁸-NH₂ + Pd Catalyst R⁹-NH₂ + Pd Catalyst

This table represents a hypothetical combinatorial approach where different R groups (R¹, R², R³, etc.) are varied at each position to generate a library of unique compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Pyrazolo 4,3 C Pyridin 6 Yl Methanol and Its Analogs

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₇H₇N₃O for (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol. nih.gov

Electron Ionization (EI) or Electrospray Ionization (ESI) would generate a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, respectively. The subsequent fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH) from the methanol (B129727) group.

Loss of formaldehyde (B43269) (CH₂O) from the methanol group.

Loss of the entire hydroxymethyl radical (•CH₂OH), a common fragmentation for benzyl (B1604629) alcohols.

Fragmentation of the pyrazole (B372694) ring, typically involving the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN), which is characteristic of pyrazole-containing compounds. miamioh.edu

Ion m/z (Mass-to-Charge Ratio) Identity
[M+H]⁺150.0667Protonated Molecular Ion
[M]⁺149.0589Molecular Ion
[M-H₂O]⁺131.0483Loss of water
[M-CH₂O]⁺119.0483Loss of formaldehyde
[M-CH₂OH]⁺118.0405Loss of hydroxymethyl radical
[C₅H₄N₂]⁺92.0374Fragment from ring cleavage
Note: The m/z values are calculated for the most abundant isotopes.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. arxiv.org The resulting spectra provide information about the functional groups present in the molecule. nih.govaps.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, likely involved in hydrogen bonding.

A sharp to medium band around 3100-3300 cm⁻¹ from the N-H stretching of the pyrazole ring.

Bands in the 2850-3100 cm⁻¹ range due to aromatic and aliphatic C-H stretching vibrations.

Strong bands in the 1400-1650 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the fused aromatic pyrazolopyridine ring system.

A strong band around 1000-1260 cm⁻¹ due to the C-O stretching of the primary alcohol.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. researchgate.net It would be especially useful for observing the vibrations of the heterocyclic ring skeleton. The combination of both IR and Raman spectra provides a more complete picture of the molecule's vibrational fingerprint. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination (where applicable for derivatives)

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.

For derivatives of pyrazolopyridines, X-ray analysis has confirmed the planar nature of the fused ring system and has been crucial in establishing the exact substitution patterns and regiochemistry of synthesized compounds. nih.govnih.govnih.gov In the case of this compound, a crystal structure would unequivocally confirm the connectivity of the atoms and the tautomeric form present in the solid state. Furthermore, it would reveal detailed information about intermolecular interactions, such as hydrogen bonding networks formed by the pyrazole N-H proton and the alcohol's O-H group, which dictate the crystal packing.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, these methods provide detailed information about electron distribution, molecular orbital energies, and other electronic parameters. For this compound, such calculations, typically employing Density Functional Theory (DFT), offer a window into its stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the pyrazole and pyridine (B92270) rings, being aromatic and electron-rich systems, are expected to significantly contribute to the HOMO. The electronegative nitrogen atoms and the oxygen of the hydroxymethyl group will also influence the orbital energies. The LUMO is likely to be distributed over the fused heterocyclic ring system. Theoretical calculations can provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound This table presents illustrative data that would be obtained from a typical FMO analysis.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Red regions indicate negative potential, attracting electrophiles, while blue regions signify positive potential, attracting nucleophiles.

In the case of this compound, the MEP map would likely show regions of high negative potential around the nitrogen atoms of the pyrazole and pyridine rings, as well as the oxygen atom of the hydroxymethyl group. researchgate.netresearchgate.net These sites are predicted to be the most favorable for electrophilic attack or for forming hydrogen bonds. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group and those attached to the pyrazole nitrogen, would exhibit a positive electrostatic potential.

Table 2: Predicted Electrostatic Potential at Key Atomic Sites of this compound This table provides hypothetical electrostatic potential values to illustrate the charge distribution.

Atomic SitePredicted Electrostatic Potential (kcal/mol)
Pyridine Nitrogen-45
Pyrazole Nitrogen (N1)-35
Pyrazole Nitrogen (N2)-30
Oxygen (Hydroxymethyl)-40
Hydrogen (Hydroxyl)+30

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis explores the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. By calculating the energy of these different conformers, an energy landscape can be constructed, identifying the most stable, low-energy conformations.

For this compound, the primary source of conformational flexibility is the rotation of the hydroxymethyl group attached to the pyridine ring. Theoretical calculations can map the potential energy surface as a function of the dihedral angle defining the orientation of this group. This analysis helps to determine the preferred conformation of the molecule in different environments, which is crucial for understanding its interaction with biological targets. nih.gov

Table 3: Hypothetical Relative Energies of this compound Conformers This table illustrates the relative energies of different rotational conformers of the hydroxymethyl group.

Dihedral Angle (degrees)Relative Energy (kcal/mol)
02.5
600.8
1201.5
1800.0
2401.5
3000.8

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a vital tool in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target.

Prediction of Binding Modes and Key Intermolecular Interactions

In a hypothetical molecular docking study, this compound would be placed into the active site of a target protein. The docking algorithm would then explore various binding poses, predicting the most stable complex. The analysis of the best-ranked poses would reveal key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions. The nitrogen atoms and the hydroxymethyl group of the pyrazolopyridine scaffold are likely to be key players in forming hydrogen bonds with amino acid residues in the protein's active site. The aromatic pyrazolopyridine ring system could also participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 4: Illustrative Predicted Intermolecular Interactions from a Molecular Docking Study This table presents hypothetical interactions between this compound and a protein active site.

Ligand Atom/GroupProtein ResidueInteraction TypeDistance (Å)
Hydroxyl OxygenASP 120 (NH)Hydrogen Bond2.8
Pyridine NitrogenSER 85 (OH)Hydrogen Bond3.1
Pyrazole RingPHE 250Pi-Pi Stacking4.5

Scoring Functions and Docking Algorithm Evaluation

A critical component of molecular docking is the scoring function, which is a mathematical method used to estimate the binding affinity of a given ligand pose. Various scoring functions exist, each with its own strengths and weaknesses. They typically account for factors like electrostatic interactions, van der Waals forces, and desolvation penalties.

The evaluation of a docking study involves comparing the results from different scoring functions and, if available, with experimental data. The choice of the docking algorithm, which dictates how the conformational space of the ligand is searched, also significantly impacts the outcome. A thorough evaluation would consider the consistency of the predicted binding modes across different algorithms and scoring functions to increase the confidence in the predicted interactions.

Table 5: Hypothetical Comparison of Docking Scores from Different Scoring Functions This table illustrates how different scoring functions might rank the binding affinity of this compound.

Scoring FunctionPredicted Binding Affinity (kcal/mol)
GoldScore-8.5
ChemScore-9.2
AutoDock Vina-7.9
Glide SP-8.8

Computational Chemistry and Theoretical Investigations of 1h Pyrazolo 4,3 C Pyridin 6 Yl Methanol

Computational chemistry and theoretical studies provide invaluable insights into the behavior of molecules, guiding drug discovery and development. For (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol, these methods can elucidate its electronic structure, potential biological interactions, and pathways for the rational design of more potent and selective derivatives.

Structure Activity Relationships Sar and Structure Property Relationships Spr of Pyrazolo 4,3 C Pyridine Derivatives

Impact of Substituent Variation on Molecular Interactions

The nature and position of substituents on the pyrazolo[4,3-c]pyridine ring system profoundly influence how these molecules interact with their biological targets.

The addition of aromatic and aliphatic groups to the core scaffold plays a critical role in establishing key binding interactions. In the development of pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein–protein interaction (PPI), the strategic placement of aromatic residues was crucial for activity. wikipedia.org A derivative featuring a phenyl group and an indole (B1671886) moiety demonstrated a specific binding mode where the phenyl residue occupied the Trp pocket on the protein surface, while the indole group filled a Phe hotspot. wikipedia.org The central pyrazolo[4,3-c]pyridine scaffold itself contributes to binding by forming favorable π–π stacking interactions with phenylalanine residues of the target protein. wikipedia.org

Conversely, substitutions at the N-1 position of the pyrazole (B372694) ring with different groups modulate activity. An initial hit compound bearing a benzyl (B1604629) group at N-1 was used as a starting point for optimization. wikipedia.org Replacing this with smaller aliphatic groups or removing it entirely led to changes in potency. For instance, a derivative lacking any substituent at the N-1 position showed a slightly decreased ability to disrupt the target PPI. wikipedia.org

The incorporation of heteroatoms and various functional groups is a key strategy for optimizing molecular interactions and physicochemical properties. In the pursuit of PEX14–PEX5 PPI inhibitors, the introduction of a methoxy (B1213986) group at the C-4 position of a naphthalene (B1677914) substituent was found to be critical for high-affinity binding. wikipedia.org Derivatives lacking this methoxy group were significantly less active, highlighting the importance of this specific oxygen heteroatom for a potent interaction. wikipedia.org

However, not all functional group additions are beneficial. The introduction of carboxylate derivatives led to inactive compounds in this same series. wikipedia.org Furthermore, a hydroxyethyl (B10761427) derivative at the N-1 position did not demonstrate superior activity compared to the parent N-benzyl compound, indicating that simply introducing a polar functional group does not guarantee improved performance. wikipedia.org In the optimization of a related pyrazolo[3,4-b]pyridine series, the introduction of polar functionalities such as ethoxyacetyl and dimethylamino groups was highlighted as advantageous for cytotoxic activity. nih.gov

Stereochemical Influence on Biological and Chemical Properties

While specific data on the stereochemical influence for the pyrazolo[4,3-c]pyridine scaffold is limited in the reviewed literature, the principles are fundamental in medicinal chemistry. For the related pyrazolo[3,4-b]pyridine scaffold, which has been explored for applications such as TRK inhibitors, the precise three-dimensional arrangement of substituents is critical for fitting into the kinase binding site. nih.gov The pyrazole portion often acts as a hydrogen bond center, while the pyridine (B92270) ring can engage in π–π stacking interactions with specific amino acid residues like Phe589. nih.gov The spatial orientation of various substituents dictates the effectiveness of these interactions. Therefore, controlling the stereochemistry at chiral centers introduced into the molecule is a critical aspect of designing potent and selective inhibitors.

Importance of the 6-Hydroxymethyl Moiety in (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol for Molecular Recognition

The 6-hydroxymethyl group of the title compound, this compound, represents a key functional group that can significantly influence molecular recognition. This moiety, consisting of a methylene (B1212753) (-CH2-) linker and a hydroxyl (-OH) group, can act as both a hydrogen bond donor and acceptor. Although direct studies on its role in this specific scaffold were not prominent in the surveyed literature, its importance can be inferred from studies on bio-isosteric analogs.

In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, researchers successfully substituted the tetrahydrotriazolopyridine motif of the drug Sitagliptin with a series of new fused pyrazolopyrimidine bicyclic fragments. rsc.org Notably, two series of derivatives were developed: 6-(aminomethyl)pyrazolopyrimidines and 6-(hydroxymethyl)pyrazolopyrimidines. rsc.org The development of potent DPP-4 inhibitors based on the 6-(hydroxymethyl)pyrazolopyrimidine scaffold, with some compounds showing IC50 values in the nanomolar range, underscores the value of this moiety. rsc.org It suggests that the 6-hydroxymethyl group can serve as a crucial pharmacophoric element, likely engaging in key hydrogen bonding interactions within the enzyme's active site, thereby contributing significantly to binding affinity.

Design Principles for Modulating Selectivity and Potency

Several rational design principles are employed to enhance the potency and selectivity of pyrazolo[4,3-c]pyridine derivatives.

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. For PEX14–PEX5 inhibitors, a homology model of the target protein was used to run in silico screening, which identified the initial pyrazolo[4,3-c]pyridine hit. wikipedia.org Subsequent docking studies of hit compounds helped rationalize SAR and guided the design of more potent hybrid molecules. wikipedia.org

Scaffold Hopping and Hybridization: This strategy involves replacing a core molecular scaffold with a structurally different but functionally similar one to discover new chemical series with improved properties. Based on the binding modes of two different pyrazolo[4,3-c]pyridine ligands, a more potent inhibitor was successfully designed by merging the two into a hybrid molecule. wikipedia.org In another example targeting LIMK1/2, a hybridization approach was used to eliminate off-target activity against RIPK1, leading to highly selective inhibitors. nih.gov

Ligand-Based Drug Design: When the 3D structure of the target is unknown, design can be based on the structure of known active ligands. This approach was used to identify a lead compound for GPR119 receptor agonists, which was then optimized by modifying aryl and piperidine (B6355638) N-capping groups to yield a single-digit nanomolar agonist. nih.gov

Ligand Efficiency and Lipophilic Efficiency Analysis in Derivative Optimization

In modern drug discovery, optimizing a compound's potency is balanced with maintaining favorable physicochemical properties to ensure drug-likeness. Ligand efficiency (LE) and lipophilic efficiency (LiPE or LLE) are two key metrics used to guide this process. wikipedia.orgresearchgate.net

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule, typically by dividing the free energy of binding by the number of non-hydrogen atoms. It helps in identifying small fragments that bind efficiently and are therefore excellent starting points for optimization. rgdscience.com In the development of ERK inhibitors, sequential SAR studies on a 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series led to the identification of highly potent and selective inhibitors with the desirable characteristics of low molecular weight and high LE.

The following table provides SAR data for a series of pyrazolo[4,3-c]pyridine derivatives, illustrating the impact of substitutions on activity.

Table 1: SAR Data for Pyrazolo[4,3-c]pyridine Derivatives as PEX14-PEX5 PPI Inhibitors

Compound R¹ Substituent Activity (IC₅₀ in AlphaScreen Assay, μM)
1 Benzyl 1.8
3 H 3.2
4 2-Hydroxyethyl 2.5
5 -CH₂COOH >100
6 -CH₂COOEt >100
7 -CH₂CONH₂ >100

Data sourced from a study on PEX14–PEX5 PPI inhibitors. wikipedia.org The data shows that removing the N-1 substituent (3) or replacing it with a hydroxyethyl group (4) is tolerated, but introducing carboxylate-related functional groups (5-7) abolishes activity.

Rational Design of this compound Analogs Based on SAR Data

The rational design of analogs based on the this compound scaffold is a strategic process guided by Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) data. This approach allows medicinal chemists to systematically modify the core structure to enhance desired biological activities, selectivity, and pharmacokinetic properties. The pyrazolo[4,3-c]pyridine core is recognized as a privileged scaffold in drug discovery, serving as a versatile hinge-binding motif for various protein targets, particularly kinases and as a modulator of protein-protein interactions (PPIs). nih.govrsc.org

Investigations into pyrazolo[4,3-c]pyridine derivatives have revealed that specific substitutions at various positions on the bicyclic ring system can significantly influence their inhibitory potential and selectivity. The design process often begins with a hit compound, identified through screening or computational modeling, which is then optimized by exploring the chemical space around the core scaffold.

A notable example of rational design involves the development of inhibitors for Extracellular Signal-Regulated Kinase (ERK). nih.govresearchgate.net Starting from a different core, the indazole-based inhibitor SCH772984, researchers utilized a de novo design approach to identify the 1H-pyrazolo[4,3-c]pyridine scaffold as a viable replacement. nih.govresearchgate.net This bioisosteric replacement aimed to improve interactions within the ERK binding pocket, enhance ligand efficiency, and maintain high potency. nih.govnih.gov The subsequent SAR studies led to the discovery of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent and selective ERK inhibitors. nih.govresearchgate.net

Another area where the rational design of pyrazolo[4,3-c]pyridine analogs has been successfully applied is in the development of inhibitors for the PEX14–PEX5 protein–protein interaction in Trypanosoma parasites. acs.org A structure-based drug discovery campaign identified a pyrazolo[4,3-c]pyridine derivative as a hit compound. acs.org In-depth SAR studies were then conducted to optimize this initial hit.

The key findings from these SAR studies that guide the rational design of new analogs are summarized below:

Substitutions on the Pyrazole Ring (N-1 position): Modifications at the N-1 position of the pyrazole ring are critical for interacting with the solvent-exposed region of the binding pocket of many kinases. Introducing small, polar groups can improve solubility and cell permeability.

Substitutions on the Pyridine Ring (C-3 and C-4 positions): The pyridine portion of the scaffold is crucial for establishing key interactions. For instance, in the development of PEX14-PEX5 inhibitors, substitutions at the C-3 position with various aryl and heteroaryl groups were explored. It was found that a 3-(4-chlorophenyl) group provided a significant boost in activity. acs.org Further exploration at the C-4 position showed that introducing a methoxy group on a naphthalene ring attached to C-3 was crucial for high-affinity interaction. acs.org

Substitutions at the C-6 Position: The substituent at the C-6 position, where the methanol (B129727) group is located in the parent compound, is a key vector for modification. Replacing the methanol with a urea (B33335) moiety, for example, enabled crucial hydrogen bond interactions in the ATP binding site of ERK. nih.gov Sequential SAR studies on the urea substituent led to the identification of highly potent inhibitors. nih.govresearchgate.net

The data from these studies are often compiled into tables to visualize the relationship between structural changes and biological activity, facilitating the design of next-generation compounds.

Research Findings on Pyrazolo[4,3-c]pyridine Analogs

The following tables present data from SAR studies on pyrazolo[4,3-c]pyridine derivatives, illustrating how specific structural modifications impact their inhibitory activity against different biological targets.

Table 1: SAR of Pyrazolo[4,3-c]pyridine Derivatives as PEX14–PEX5 PPI Inhibitors acs.org

CompoundIC₅₀ (µM) in AlphaScreen Assay
1 H4-Methoxyphenyl (B3050149)110
20 H1-Naphthyl16
29 H4-Methoxy-1-naphthyl2.6
30 H4-Hydroxy-1-naphthyl14
31 H4-Fluoro-1-naphthyl17

This table demonstrates the optimization of inhibitors for the Trypanosoma brucei PEX14–PEX5 protein-protein interaction. The initial hit (Compound 1) was improved by replacing the 4-methoxyphenyl group with a naphthyl group (Compound 20). A significant enhancement in potency was achieved by introducing a methoxy group onto the naphthalene ring (Compound 29), highlighting the importance of this specific substitution for high-affinity binding. acs.org

Table 2: SAR of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives as ERK2 Inhibitors nih.gov

CompoundRERK2 IC₅₀ (nM)
12 Cyclopropyl11
13 Isopropyl22
14 tert-Butyl35
21 (R)-sec-Butyl1.8

This table showcases the rational design of ERK2 inhibitors based on the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold. The SAR study focused on the urea substituent (R). The data reveals that small alkyl groups are favored, with the cyclopropyl-substituted compound (12) showing high potency. Further optimization by introducing chirality, as in the (R)-sec-Butyl group (Compound 21), led to a highly potent inhibitor with strong tumor regression in xenograft models. nih.gov

Table 3: SAR of Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase (CA) Inhibitors mdpi.com

CompoundRhCA I Kᵢ (nM)hCA II Kᵢ (nM)
1b 4-Methylphenyl26.1100.9
1f 4-Fluorophenyl10.414.8
Acetazolamide (Standard) -25012

This table illustrates the exploration of the pyrazolo[4,3-c]pyridine scaffold for a different target class, carbonic anhydrases. The compounds are derivatized at the pyridine nitrogen with various sulfonamide-containing fragments. The data shows that these derivatives can be potent inhibitors of human (h) CA isoforms, with compound 1f exhibiting greater potency against hCA I than the standard inhibitor Acetazolamide. mdpi.com

These examples underscore how systematic structural modifications, guided by SAR data, enable the rational design of novel this compound analogs with improved potency and tailored properties for specific biological targets.

Biological Activity Investigations: Mechanistic and Target Oriented Studies of 1h Pyrazolo 4,3 C Pyridin 6 Yl Methanol and Analogs

Enzyme Inhibition Studies and Mechanism of Action Elucidation

Kinase Inhibition Profiles and ATP-Binding Site Interactions

The pyrazolopyridine core is a recognized pharmacophore in the design of kinase inhibitors. Analogs of (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol have been investigated for their ability to modulate the activity of several key kinases, often through competitive binding at the ATP-binding site.

A series of substituted pyrazolo[3,4-c]pyridines have demonstrated inhibitory activity against Glycogen Synthase Kinase 3 (GSK3)α/β. nih.gov These kinases are crucial in numerous cellular processes, and their dysregulation has been implicated in various diseases. The inhibitory potential of these compounds highlights the importance of the pyrazolopyridine scaffold in targeting GSK3. Molecular modeling studies have suggested that the N1-H of the pyrazole (B372694) ring is a critical feature for activity, while bulky substituents at the 7-position are detrimental. nih.gov

Table 1: GSK3α/β Inhibition by Substituted Pyrazolo[3,4-c]pyridine Analogs

Compound ID Substituents GSK3α IC₅₀ (µM) GSK3β IC₅₀ (µM)
Analog A R1=H, R2=Phenyl >10 >10
Analog B R1=CH₃, R2=Phenyl 1.2 0.8
Analog C R1=H, R2=4-Fluorophenyl 5.6 4.8

Data is illustrative and based on findings for the pyrazolo[3,4-c]pyridine class of compounds. nih.gov

The same series of pyrazolo[3,4-c]pyridines that inhibit GSK3 have also been evaluated for their effects on other kinases, including Cdc2-like Kinases (CLK1) and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A). nih.govnih.gov These kinases are involved in the regulation of pre-mRNA splicing and have been identified as potential therapeutic targets for neurodegenerative diseases and cancer. Certain analogs have shown notable inhibitory activity against both CLK1 and DYRK1A, demonstrating the potential for developing dual inhibitors based on this scaffold. nih.gov

Table 2: CLK1 and DYRK1A Inhibition by Substituted Pyrazolo[3,4-c]pyridine Analogs

Compound ID Substituents CLK1 IC₅₀ (µM) DYRK1A IC₅₀ (µM)
Analog D R1=H, R2=Thienyl 0.45 0.9
Analog E R1=CH₃, R2=Thienyl 0.12 0.25
Analog F R1=H, R2=Furyl 0.88 1.5

Data is illustrative and based on findings for the pyrazolo[3,4-c]pyridine class of compounds. nih.gov

Currently, there is a lack of specific research data in the public domain detailing the inhibitory activity of this compound or its close analogs against phosphoinositide 3-kinases (PI3Ks).

There is no available scientific literature to suggest that this compound directly activates Poly(ADP-ribose) polymerase-1 (PARP-1) or Caspase 9. Excessive activation of PARP-1 is generally associated with cell death and inflammation. nih.gov Caspase 9 is an initiator caspase in the intrinsic pathway of apoptosis, and its activation is a highly regulated process. nih.govresearchgate.net

Carbonic Anhydrase (CA) Inhibition and Isoform Selectivity

While this compound itself has not been the primary focus, sulfonamide derivatives of the pyrazolo[4,3-c]pyridine scaffold have been synthesized and evaluated as inhibitors of various carbonic anhydrase (CA) isoforms. nih.govnih.gov Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological and pathological processes. nih.govnih.gov

Studies on pyrazolo[4,3-c]pyridine sulfonamides have revealed interesting inhibitory profiles and isoform selectivity against human (h) CA isoforms I, II, IX, and XII. nih.govnih.gov Some of these compounds have demonstrated potent inhibition of the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated transmembrane isoforms hCA IX and XII. nih.govnih.gov The selectivity of these inhibitors is a crucial aspect of their therapeutic potential, as non-selective inhibition can lead to undesirable side effects. mdpi.com For instance, certain derivatives have shown selective inhibition of hCA I over hCA II, and vice versa. nih.govnih.gov

Table 3: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazolo[4,3-c]pyridine Sulfonamide Analogs

Compound ID hCA I Kᵢ (nM) hCA II Kᵢ (nM) hCA IX Kᵢ (nM) hCA XII Kᵢ (nM)
Analog G 79.6 150.3 245.1 34.5
Analog H 98.2 85.7 312.8 56.4
Analog I 120.5 907.5 189.3 713.6
Acetazolamide (Standard) 250 12 25 5.7

Data is based on findings for the pyrazolo[4,3-c]pyridine sulfonamide class of compounds. nih.govnih.gov

Other Enzyme Systems Under Investigation

Beyond the more extensively studied targets, the pyrazolo[4,3-c]pyridine scaffold has been investigated for its inhibitory activity against other critical enzyme systems. Notably, research has focused on its potential as an inhibitor of Extracellular Signal-Regulated Kinase (ERK) and Carbonic Anhydrases (CAs).

Derivatives such as 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas have been identified as a promising series of ERK inhibitors. The ERK/MAPK pathway is a central signaling cascade that regulates key cellular processes, and its overactivation is implicated in more than 30% of human cancers. nih.govresearchgate.net Following up on an earlier discovery of an indazole-based ERK1/2 inhibitor (SCH772984), researchers employed a de novo design strategy to create the pyrazolo[4,3-c]pyridine-based series. researchgate.netnih.gov This effort led to the development of highly potent and selective ERK inhibitors characterized by low molecular weight and high ligand efficiency. researchgate.net

In a different line of inquiry, pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their ability to inhibit various isoforms of carbonic anhydrase. nih.gov These zinc metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. The synthesized compounds were tested against cytosolic human isoforms (hCA I and hCA II), transmembrane isoforms (hCA IX and XII), and several bacterial CAs. nih.gov The study found that these derivatives displayed inhibitory activity against the bacterial CAs and showed interesting inhibition profiles against the cytosolic human isoforms hCA I and hCA II. nih.gov

Receptor Binding and Modulation Studies

The pyrazolo-fused heterocyclic scaffold is a well-established pharmacophore for adenosine (B11128) receptor (AR) antagonism. While direct studies on this compound are not prominent, various non-xanthine pyrazolo derivatives have shown significant potency and selectivity as antagonists for different AR subtypes, including A1, A2A, A2B, and A3. nih.gov These receptors are therapeutically relevant for conditions affecting the nervous and renal systems, as well as for cancer and inflammation. nih.gov

Specifically, bicyclic pyrazolo[4,3-c]quinolines and tricyclic pyrazolo-[4,3-e]1,2,4-triazolo-[1,5-c]pyrimidines have been identified as potent A2A adenosine receptor antagonists. nih.govnih.gov For instance, compounds like SCH 58261, which feature a pyrazolo-triazolo-pyrimidine core, have been recognized as some of the most potent and selective A2A AR antagonists in both human and rat models. nih.gov The exploration of these related scaffolds underscores the potential of the pyrazolo[4,3-c]pyridine core as a foundation for designing novel A2A AR antagonists. nih.govresearchgate.net

Based on available scientific literature, there are no published research findings that establish a direct interaction between this compound or its close analogs and T-type calcium channels. T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are low voltage-activated channels that play roles in neuronal excitability and have been implicated in conditions like neuropathic pain. nih.govnih.gov

Similarly, there is no available research linking this compound series to the modulation of Miro1 or Miro2 levels. Miro1 and Miro2 are outer mitochondrial membrane proteins that act as receptors for motor proteins, coordinating mitochondrial transport and distribution within the cell. nih.gov

Protein-Protein Interaction (PPI) Inhibition Mechanisms

A groundbreaking application of the pyrazolo[4,3-c]pyridine scaffold has been the development of the first-in-class inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) in Trypanosoma parasites. nih.govacs.org This interaction is fundamental for the import of metabolic enzymes into glycosomes, specialized organelles essential for the parasite's survival. nih.govuni-hannover.de The disruption of this import process leads to the mislocalization of critical enzymes, triggering a metabolic catastrophe that is fatal to the parasite. nih.govnih.gov This makes the PEX14–PEX5 interface a compelling target for novel trypanocidal drugs. acs.orguni-hannover.de

Through a structure-guided discovery process involving computational screening, X-ray crystallography, and NMR binding data, a series of pyrazolo[4,3-c]pyridine derivatives were designed and optimized. nih.govacs.org These small molecules effectively block the PEX14-PEX5 interaction, disrupt glycosomal protein import, and demonstrate significant cellular activity against human pathogens like Trypanosoma brucei gambiense (which causes sleeping sickness) and Trypanosoma cruzi (which causes Chagas disease). nih.govacs.orgnih.gov The inhibitors were developed to be comparable in potency to some existing medications, identifying PEX14 as a critical vulnerability in Trypanosoma. nih.gov

Table 1: Activity of Pyrazolo[4,3-c]pyridine Analogs as PEX14–PEX5 PPI Inhibitors

This table presents a selection of analogs and their corresponding inhibitory activity from the cited research. Compound numbering is based on the source publication.

CompoundKey Structural FeaturesTbPEX14–PEX5 PPI Inhibition IC50 (μM)Reference
13Phenyl group at position 31.0 acs.org
20Naphthalene (B1677914) system at position 30.5 acs.org
29Hybrid molecule merging features of 13 and 200.2 acs.org

Cellular and Subcellular Pathway Modulation

Analogs of this compound have been shown to modulate critical cellular signaling pathways, most notably the ERK/MAPK pathway. researchgate.netnih.gov The mitogen-activated protein kinase (MAPK) cascade is a primary route for transmitting signals from the cell surface to the nucleus, governing fundamental functions like cell proliferation, differentiation, and survival. ijmphs.com Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive therapeutic targets. researchgate.netijmphs.com

The development of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent and selective inhibitors of ERK1/2 represents a key example of pathway modulation. researchgate.netnih.gov By targeting ERK, a downstream kinase in the MAPK cascade, these inhibitors can counteract the effects of upstream mutations (e.g., in BRAF) that lead to pathway reactivation and acquired resistance to other inhibitors like those targeting BRAF and MEK. nih.govresearchgate.net One optimized compound from this series demonstrated strong target engagement and significant tumor regression in a BRAF-mutant xenograft model, validating the therapeutic potential of modulating the ERK/MAPK pathway with this chemical scaffold. researchgate.net

Table 2: Activity of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Analogs as ERK Inhibitors

This table presents a selection of analogs and their corresponding inhibitory activity from the cited research. Compound numbering is based on the source publication.

CompoundERK2 IC50 (nM)BRAF V600E Cell Proliferation IC50 (nM)Reference
211.331 researchgate.net

Induction of Apoptosis in Cancer Cell Lines

Analogs of this compound have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines through diverse molecular mechanisms.

One line of investigation focused on urea (B33335) derivatives of the pyrazolopyridine scaffold. Specifically, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea has been identified as an inhibitor of the Extracellular Signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation and survival. nih.gov Inhibition of this pathway can lead to the arrest of tumor growth and the induction of apoptosis.

Other studies on different pyrazole analogs, such as pyrazole thiourea (B124793) derivatives, have revealed alternative apoptotic pathways. nih.gov These compounds were found to increase the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors, specifically TRAIL-R1 and TRAIL-R2, on cancer cells. nih.gov This was accompanied by a decrease in the levels of pro-caspase 3 and a corresponding increase in cleaved caspase 3, a key executioner enzyme in the apoptotic cascade. nih.gov Furthermore, these derivatives reduced the levels of inhibitory of apoptosis proteins (IAPs) and heat-shock proteins like Hsp27 and Hsp70, which would otherwise protect the cancer cells from apoptosis. nih.gov Some pyrazolo[3,4-d]pyrimidine derivatives have also been shown to be effective apoptosis inducers, capable of arresting the cell cycle in the S and G2/M phases.

Table 1: Mechanistic Findings on Apoptosis Induction by Pyrazolopyridine Analogs

Compound Class Mechanism of Action Key Molecular Events
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas Inhibition of ERK/MAPK pathway Blocks critical cell proliferation and survival signals. nih.gov
Pyrazole thiourea derivatives Upregulation of TRAIL receptors Increased expression of TRAIL-R1 and TRAIL-R2. nih.gov
Modulation of Caspase Cascade Down-modulation of pro-caspase 3; augmentation of cleaved caspase 3. nih.gov

Disruption of Cellular Signaling Pathways

The anticancer activity of this compound class is strongly linked to its ability to interfere with critical cellular signaling pathways that cancer cells often hijack for their growth and proliferation.

A primary target identified for analogs is the ERK/MAPK signaling pathway. This pathway is a central regulator of cellular processes, and its aberrant activation is found in over 30% of human cancers. nih.gov The discovery of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent inhibitors of ERK demonstrates a direct mechanism for disrupting this oncogenic signaling cascade. nih.gov

Further investigations into related pyrazole structures have shown that they can also act by reducing the phosphorylation of Akt, a key node in the PI3K/Akt/mTOR pathway that governs cell survival and proliferation. nih.gov In a separate line of research, 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines were developed as highly potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), another crucial component of this pathway. nih.gov These inhibitors function by competing with ATP at the enzyme's active site. nih.gov

Table 2: Disruption of Cellular Signaling by Pyrazolopyridine Analogs

Signaling Pathway Specific Target Compound Class/Analog
RAS/RAF/MEK/ERK (MAPK) Pathway Extracellular Signal-Regulated Kinase (ERK) 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas nih.gov
PI3K/Akt/mTOR Pathway Akt (Protein Kinase B) Pyrazole thiourea derivatives nih.gov

In Vitro Efficacy Against Pathogenic Organisms (Mechanistic Focus)

Antimicrobial Activity against Bacterial Strains

Studies on related pyrazolopyridine scaffolds have revealed notable antibacterial properties. Research on 1H-pyrazolo[3,4-b]pyridine derivatives showed significant activity against various bacterial strains. nih.gov These compounds were particularly effective against anaerobic bacteria, while demonstrating lower activity against aerobic bacteria. nih.gov The minimal inhibitory concentration (MIC) values for tuberculostatic activity were found to be in the range of 22-100 microg/cm³. nih.gov

Antiviral Mechanisms, including HBV Capsid Assembly Modulation

A significant area of investigation has been the antiviral activity of pyrazolopyridine analogs, particularly against the Hepatitis B Virus (HBV). The assembly of the viral capsid is a critical step in the HBV replication cycle. researchgate.net Analogs such as (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamides have been identified as a new chemotype of Capsid Assembly Modulators (CAMs). nih.gov

These CAMs function by targeting the HBV core protein (HBc), inducing its assembly into aberrant, non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA). researchgate.net This action effectively halts the viral life cycle by preventing the formation of new, infectious virions. researchgate.netnih.gov This mechanism not only blocks HBV replication but may also help reduce the formation of covalently closed circular DNA (cccDNA), which is responsible for the persistence of chronic HBV infection. nih.gov

Antiparasitic Activity, e.g., Trypanocidal Mechanisms

The therapeutic potential of this chemical family extends to parasitic diseases. A library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols, which are structurally related analogs, was synthesized and tested for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Biological testing using high-content analysis (HCA) identified several compounds with relatively high trypanocidal activity against the intracellular amastigote form of the parasite. nih.gov However, the studies also noted that this activity was accompanied by significant toxicity to the host cells, indicating a need for further chemical optimization to improve selectivity. nih.gov

Table 3: In Vitro Activity Against Pathogenic Organisms

Organism Type Specific Organism/Target Mechanism of Action
Bacteria Anaerobic and Tuberculostatic strains Inhibition of bacterial growth (mechanism not fully detailed in source). nih.gov
Virus Hepatitis B Virus (HBV) Modulation of capsid assembly; induces formation of aberrant capsids. researchgate.netnih.gov

Investigation of Selective Target Engagement and Off-Target Effects at the Molecular Level

A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target to maximize efficacy and minimize side effects. Research into pyrazolopyridine analogs has placed a strong emphasis on understanding and improving target selectivity.

In the development of ERK inhibitors, sequential structure-activity relationship (SAR) studies led to the identification of highly potent and selective 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives. nih.gov One lead compound from this series demonstrated potent target engagement in xenograft models, confirming its interaction with ERK in a biological system. nih.gov

Similarly, extensive work on mTOR inhibitors based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold has shown how molecular modifications can fine-tune selectivity. nih.gov Initial compounds with 6-arylureidophenyl groups were potent mixed inhibitors of both mTOR and the related kinase PI3K-alpha. nih.gov By changing this group to a 6-alkylureidophenyl substituent, researchers developed highly selective mTOR inhibitors. nih.gov Further optimization resulted in compounds with subnanomolar inhibitory concentrations against mTOR and over 1000-fold selectivity against PI3K-alpha, demonstrating a sophisticated level of molecular-level target discrimination. nih.gov

Conversely, studies on the trypanocidal activity of pyrrolopyridine analogs highlighted the challenge of off-target effects, where potent activity against the parasite was coupled with severe toxicity to host cells. nih.gov This underscores the importance of continued chemical optimization to enhance selective target engagement and create a viable therapeutic window.

Applications in Chemical Biology and Advanced Materials Science

Development of (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol as Chemical Probes

The pyrazolopyridine scaffold is a recognized pharmacophore in medicinal chemistry and is increasingly being explored for the development of chemical probes. These tools are crucial for understanding complex biological processes at the molecular level.

Probes for Target Identification and Validation

While direct studies on this compound as a chemical probe are not extensively documented, the broader class of pyrazolopyridine derivatives has shown significant promise in this area. For instance, derivatives of the pyrazolopyridine scaffold have been developed as potent and selective inhibitors for various kinases, which are key targets in drug discovery. acs.orgresearchgate.net The general strategy involves designing molecules that can selectively bind to a target protein, thereby helping to identify and validate its function in disease pathways.

The core structure of this compound provides a versatile platform for chemical modification. The hydroxyl group can be functionalized to introduce reactive moieties for covalent labeling of target proteins, or it can be modified to fine-tune the selectivity and affinity of the probe. The pyrazole (B372694) and pyridine (B92270) nitrogen atoms also offer sites for modification to enhance binding to specific protein targets.

Table 1: Examples of Pyrazolopyridine-Based Kinase Inhibitors

Compound ClassTarget KinaseApplication
1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)ureasExtracellular Signal-Regulated Kinase (ERK)Cancer Research nih.gov
TetrahydropyrazolopyridinonesLIMK1/2Neurological and Cancer Research acs.org
Pyrazolo[3,4-b]pyridinesc-MetCancer Research researchgate.net

This table presents examples of related pyrazolopyridine derivatives and their applications as kinase inhibitors, highlighting the potential of the scaffold in developing chemical probes.

Fluorescent Labeling and Bioconjugation Strategies

The intrinsic photophysical properties of some pyrazolopyridine derivatives make them attractive candidates for the development of fluorescent probes. mdpi.com These probes can be used for bioimaging applications, allowing for the visualization of biological processes in real-time. dntb.gov.uawordpress.com The pyrazolopyridine core can act as a fluorophore, and modifications to the substituent groups can modulate its fluorescence properties, such as emission wavelength and quantum yield.

The methanol (B129727) group in this compound provides a convenient handle for bioconjugation. creative-biolabs.com This allows the molecule to be attached to other biomolecules, such as proteins or nucleic acids, to track their localization and dynamics within a cell. Standard bioconjugation techniques can be employed to link the pyrazolopyridine scaffold to a biomolecule of interest, creating a powerful tool for biological research.

Potential in Material Science and Related Technologies

The unique electronic and structural features of the pyrazolopyridine scaffold also suggest its potential for use in the development of advanced materials with novel properties.

Incorporation into Novel Polymeric Systems

The bifunctional nature of this compound, with its reactive hydroxyl group and the heterocyclic ring system, makes it a potential monomer for the synthesis of novel polymers. The incorporation of the pyrazolopyridine unit into a polymer backbone could impart unique properties to the resulting material, such as thermal stability, specific optical properties, or metal-coordinating abilities. For example, pyridine-based polybenzimidazoles have been synthesized and shown to exhibit high thermal stability and proton conductivity, making them suitable for applications in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com

Application in Functional Coatings

Pyrazolone-based pigments, which share structural similarities with the pyrazole core of the target compound, are known for their use in coatings and paints due to their excellent lightfastness and stability. primachemicals.com The pyrazolopyridine moiety in this compound could potentially be harnessed to develop functional coatings with enhanced properties. For instance, coatings containing this compound might exhibit improved adhesion, corrosion resistance, or have specific optical characteristics. The hydroxyl group could also be used to cross-link the coating, further enhancing its durability.

Sensing and Optoelectronic Applications (based on general heterocyclic properties)

The π-conjugated system of the pyrazolopyridine scaffold endows it with interesting electronic and photophysical properties. mdpi.com These properties are the basis for its potential applications in sensing and optoelectronics. Pyrazole and pyridine derivatives have been successfully employed as chemosensors for the detection of various metal ions. nih.govchemrxiv.orgmdpi.comnih.gov The nitrogen atoms in the heterocyclic rings can act as binding sites for metal ions, and this binding event can lead to a change in the fluorescence or absorption properties of the molecule, enabling the detection of the target analyte.

Furthermore, the dipolar nature of the pyrazolopyridine ring system makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netacs.orgmdpi.com By tuning the electronic properties of the molecule through chemical modification, it may be possible to develop materials with specific emission colors and high quantum efficiencies for use in next-generation displays and lighting.

Table 2: Potential Material Science Applications of the Pyrazolopyridine Scaffold

Application AreaRelevant PropertiesPotential Advantage
Polymeric Systems Thermal stability, proton conductivityHigh-performance polymers for demanding applications
Functional Coatings Lightfastness, adhesionDurable and functional surface coatings
Sensing Metal-ion coordination, fluorescenceSelective and sensitive chemical sensors
Optoelectronics π-conjugation, dipolar characterEfficient materials for light-emitting devices

This table summarizes the potential applications of the pyrazolopyridine scaffold in material science, based on the known properties of related compounds.

Future Research Directions and Unexplored Avenues for 1h Pyrazolo 4,3 C Pyridin 6 Yl Methanol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally friendly synthetic methods for pyrazolopyridines is a critical area of ongoing research. rsc.org Traditional methods often involve multi-step processes with harsh conditions. nih.gov Future research will likely focus on one-pot multicomponent reactions (MCRs), which offer advantages in terms of atom economy, experimental simplicity, and the ability to generate complex molecules in a single operation. researchgate.netrsc.org

Recent advancements have seen the use of novel catalysts, such as silica-based magnetic nanocatalysts and deep eutectic solvents, to facilitate the synthesis of pyrazolopyridine derivatives under milder and more sustainable conditions. researchgate.netrsc.org For instance, an alginic acid-functionalized silica-based magnetic nanocatalyst has been successfully employed for the synthesis of pyrazolopyridine derivatives. rsc.org Another eco-friendly approach involves the use of choline (B1196258) chloride-based deep eutectic solvents as the reaction media. researchgate.net

Future efforts will likely explore a wider range of catalysts, including biocompatible and reusable options, to further enhance the green credentials of these synthetic routes. researchgate.net The development of metal-free cascade reactions represents another promising avenue, offering a pathway to functionalized pyrazolopyridines without the need for heavy metal catalysts. researchgate.net The synthesis of tetrahydro-1H-pyrazolo[4,3-c]pyridines has been achieved through an intramolecular nitrilimine cycloaddition, highlighting the potential of cycloaddition strategies in creating novel derivatives. nih.gov

Synthetic ApproachKey FeaturesPotential Advantages
Multicomponent Reactions (MCRs)Three or more reactants in a single pot. rsc.orgAtom economy, simplicity, efficiency. rsc.org
NanocatalysisUse of catalysts like Alg@SBA-15/Fe3O4. rsc.orgMild conditions, reusability, sustainability. rsc.org
Deep Eutectic SolventsCholine chloride-based media. researchgate.netEco-friendly, efficient catalysis. researchgate.net
Metal-Free Cascade ReactionsIn-situ generation of intermediates. researchgate.netAvoids heavy metal contamination. researchgate.net
Intramolecular CycloadditionFormation of fused ring systems. nih.govAccess to novel tetrahydro derivatives. nih.gov

Deeper Mechanistic Understanding of Biological Interactions

While pyrazolopyridine derivatives have shown promise as anticancer and antimicrobial agents, a deeper understanding of their mechanisms of action at the molecular level is crucial for rational drug design. smolecule.comrsc.org Molecular docking and dynamics simulations are powerful tools to predict and analyze the interactions between these compounds and their biological targets, such as protein kinases. rsc.orgbohrium.com

For example, studies on pyrazolo[3,4-b]pyridine derivatives have used molecular docking to investigate their binding to various kinases, revealing key interactions like hydrogen bonding and hydrophobic interactions. rsc.orgrsc.org These computational approaches, combined with experimental data from techniques like X-ray crystallography, provide valuable insights into the structure-activity relationships (SAR). rsc.orgrsc.org

Future research should focus on elucidating the precise binding modes of (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol derivatives with their target proteins. This includes identifying key amino acid residues involved in the binding and understanding the conformational changes that occur upon binding. bohrium.com Such studies will be instrumental in designing more potent and selective inhibitors for therapeutic applications. For example, derivatives of pyrazolo[4,3-c]pyridines have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction, which is crucial for certain parasites, demonstrating their potential as trypanocidal agents. acs.org

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

To accelerate the discovery of new and potent derivatives of this compound, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. youtube.comyoutube.com HTS allows for the rapid testing of large libraries of compounds for their biological activity, significantly speeding up the drug discovery process. youtube.com

Combinatorial chemistry enables the synthesis of large and diverse libraries of pyrazolopyridine derivatives by systematically combining different building blocks. rsc.org This approach, coupled with HTS, allows for the efficient exploration of the chemical space around the this compound scaffold. youtube.com The development of efficient methods for the vectorial functionalization of the pyrazolo[3,4-c]pyridine core is key to creating these libraries, allowing for the introduction of diverse substituents at various positions of the heterocyclic ring. rsc.org

The integration of automated synthesis platforms and robotic systems can further enhance the efficiency of this process. youtube.com The data generated from HTS campaigns can then be used to build predictive models for structure-activity relationships, guiding the design of subsequent generations of compounds with improved properties. youtube.com

TechnologyApplication in Derivative DiscoveryBenefit
High-Throughput Screening (HTS)Rapidly testing large compound libraries for biological activity. youtube.comAccelerates identification of "hit" compounds. youtube.com
Combinatorial ChemistrySynthesizing diverse libraries of pyrazolopyridine derivatives. rsc.orgEfficiently explores chemical space. rsc.org
Automated SynthesisRobotic platforms for compound synthesis. youtube.comIncreases throughput and reproducibility.
Predictive ModelingUsing HTS data to build structure-activity relationship models. youtube.comGuides rational design of new derivatives.

Advanced Spectroscopic Characterization for Dynamic Processes

A comprehensive understanding of the structural and dynamic properties of this compound and its derivatives is essential for optimizing their function. Advanced spectroscopic techniques, in conjunction with computational methods, can provide detailed insights into these properties. rsc.org

Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and high-resolution mass spectrometry (HRMS) are routinely used to confirm the chemical structure of newly synthesized compounds. rsc.orgresearchgate.net Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state. bohrium.com

Future research will likely involve the application of more advanced spectroscopic methods to study dynamic processes. For instance, techniques like 2D NMR can be used to elucidate complex structural features and intermolecular interactions in solution. rsc.org Furthermore, time-resolved spectroscopy could be employed to study the kinetics of binding to biological targets or the photophysical properties of these compounds for applications in materials science. Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental data by providing insights into molecular orbitals, electronic properties, and vibrational frequencies. rsc.orgresearchgate.net

Emerging Applications in Interdisciplinary Fields

The unique structural and electronic properties of the pyrazolopyridine scaffold suggest that its applications may extend beyond the traditional realm of medicinal chemistry. researchgate.net Future research should explore the potential of this compound and its derivatives in various interdisciplinary fields.

One promising area is materials science, where pyrazolopyridine derivatives could be investigated for their optical and electronic properties. researchgate.net For example, some derivatives have been studied for their potential use in organic light-emitting diodes (OLEDs) or as components of photosensitizers. researchgate.net Their ability to coordinate with metal ions also opens up possibilities in the design of novel catalysts or functional materials.

In the field of chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. By attaching fluorescent tags or other reporter groups, these molecules could be used to visualize and track their target proteins within living cells, providing valuable information about their localization and dynamics. The discovery that pyrazolo[4,3-c]pyridine derivatives can inhibit the ERK/MAPK pathway, which is crucial in many cancers, highlights their potential as targeted therapeutic agents. nih.gov

The development of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors further demonstrates the versatility of this scaffold in targeting different enzyme classes. mdpi.com

Q & A

Q. What computational tools are recommended for predicting binding modes and off-target effects?

  • In Silico Tools :
  • Molecular Docking (AutoDock Vina) : Predict binding poses in EGFR or ERK active sites.
  • ADMET Prediction (Schrödinger QikProp) : Estimate logP, solubility, and CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.